molecular formula C9H16N2O5 B557164 Boc-D-asparagine CAS No. 75647-01-7

Boc-D-asparagine

Cat. No. B557164
CAS RN: 75647-01-7
M. Wt: 232.23 g/mol
InChI Key: FYYSQDHBALBGHX-RXMQYKEDSA-N
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Description

Boc-D-asparagine is an asparagine derivative . It is also known as Boc-D-Asn-OH and has the molecular formula C9H16N2O5 . It is used by bacteria such as Saccharomyces cerevisiae as a sole nitrogen source for replication .


Synthesis Analysis

Boc-D-asparagine can be synthesized from aspartate and glutamine. Asparagine synthetase (ASN) is one of the key enzymes responsible for this synthesis. The process involves the amination of aspartate, which is catalyzed by ASN in an ATP-dependent amidotransferase reaction . A slow-onset, tight binding inhibitor, which exhibits nanomolar affinity for human ASN in vitro, exhibits excellent selectivity at 10 μM concentration in HCT-116 cell lysates with almost no off-target binding .


Molecular Structure Analysis

The molecular weight of Boc-D-asparagine is 232.23 g/mol . The IUPAC name is (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid . The InChIKey is FYYSQDHBALBGHX-RXMQYKEDSA-N .


Chemical Reactions Analysis

The solvent was evaporated under reduced pressure till 1,4-dioxane was distilled and the pH adjusted to 2 with HCI 37% to give a white solid that was filtered, washed with water and dried .


Physical And Chemical Properties Analysis

Boc-D-asparagine has an empirical formula of C9H16N2O5 . Its molecular weight is 232.23 .

Scientific Research Applications

  • Peptide Synthesis : Boc-D-asparagine is used in automated solid-phase peptide synthesis, as demonstrated by Reid and Simpson (1992). They found that using 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for Boc-amino acid derivatives, including Boc-D-asparagine, resulted in efficient coupling and shorter overall cycle times compared to the DCC-mediated procedure (Reid & Simpson, 1992).

  • Protecting Group for Carboxamide in Peptide Chemistry : Sakura, Hirose, and Hashimoto (1985) synthesized novel L-asparagine derivatives with the carboxamide nitrogen protected by Boc. These derivatives were used in peptide synthesis without nitrile formation (Sakura et al., 1985).

  • Deamidation Studies : Capasso et al. (1989) studied the deamidation reaction of asparaginyl peptides, including Boc-Asn-Gly-Gly-NH2. They found that the conversion of the amide side-chain of asparagine to a carboxyl group occurs via a succinimide intermediate (Capasso et al., 1989).

  • Synthesis of Protein-Tyrosine Kinase Inhibitors : Lee, Jurayj, and Cushman (1994) used tert-Boc-D-Deoxymimosine, prepared from tert-Boc-D-asparagine, in the synthesis of [L-3-Deoxymimosine4]-angiotensin I as part of a strategy to design and synthesize selective protein-tyrosine kinase (PTK) inhibitors (Lee et al., 1994).

  • Suzuki–Miyaura Diversification in Aqueous Media : Willemse et al. (2015) reported on the modification of unprotected and Boc-protected aromatic amino acids, including asparagine, in aqueous media for medicinal chemistry and chemical biology applications (Willemse et al., 2015).

Safety And Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. The combustion of Boc-D-asparagine can produce carbon oxides and nitrogen oxides .

Future Directions

Expression of human asparagine synthetase (ASNS) promotes metastatic progression and tumor cell invasiveness in colorectal and breast cancer, presumably by altering cellular levels of L-asparagine . This suggests that Boc-D-asparagine and other asparagine derivatives could potentially be targeted in cancer therapies .

Relevant Papers

Several papers have been retrieved that are relevant to Boc-D-asparagine. These include a paper on the high-resolution crystal structure of human asparagine synthetase , a paper on the mild deprotection of the N-tert-butyl-dicarbonate (N-Boc) group , and a paper on asparagine: a metabolite to be targeted in cancers .

properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYSQDHBALBGHX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364634
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-asparagine

CAS RN

75647-01-7
Record name Boc-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
X Fu, Y Shang, S Chen, LM Dedkova, SM Hecht - Organic Letters, 2023 - ACS Publications
… Starting with the simplest structures, N-Boc-d-asparagine (1a) and N-Boc-d-glutamine (1b) were converted to their respective 3,5-dinitrobenzyl esters, and the crude products were …
Number of citations: 5 pubs.acs.org
ES Lee, J Jurayj, M Cushman - Tetrahedron, 1994 - Elsevier
tert-Boc-L-3-Deoxymimosine (13) and tert-Boc-D-Deoxymimosine (16) were prepared in two steps from tert-Boc-L-asparagine and tert-Boc-D-asparagine, respectively. Both 13 and 16 …
Number of citations: 25 www.sciencedirect.com
RM VALERIO, AM BRAY… - International Journal of …, 1996 - Wiley Online Library
… N-sc-Fmoc-NpAl1oc-~-2.3-diaminopropionic acid ( Fmoc-D-Dpr ( Alloc )-OH ) was prepared in four steps from BOC-Dasparagine and used as a scaffold for attachment of sidechains. …
Number of citations: 9 onlinelibrary.wiley.com
F Zhao, N Rouzbeh, KB Hansen, RP Clausen - Tetrahedron Letters, 2020 - Elsevier
… The synthesis began from Boc-d-asparagine 10, and the carboxylic acid was protected by a tert-butyl group through nucleophilic substitution with tert-butyl bromide to get 11. Treatment …
Number of citations: 2 www.sciencedirect.com
VJ Hruby, HI Mosberg, JW Fox, AT Tu - Journal of Biological Chemistry, 1982 - Elsevier
… r5-DAsparaginel-oxytocin was prepared* by the solid phase methods discussed above, except that Boc-D-asparagine was coupled to the growing peptide chain using …
Number of citations: 27 www.sciencedirect.com
LJ Liotta, RA Gibbs, SD Taylor… - Journal of the …, 1995 - ACS Publications
Catalysis of the deamidation of asparagine residues may provide a powerful method for the deactivation of proteins. Catalytic antibodies (Gibbs et al. Science 1992, 258, 803) have …
Number of citations: 24 pubs.acs.org
F Zhao, G Mazis, F Yi, JS Lotti, MS Layeux… - Frontiers in …, 2022 - frontiersin.org
… The synthesis of compound 16 started from the protection of N-Boc-d-asparagine 14 (Scheme 2). The protected intermediate 15 was then treated with N,N-dimethylformamide dimethyl …
Number of citations: 1 www.frontiersin.org
CM Burnett - 2010 - search.proquest.com
We report our studies toward the synthesis of microsclerdermin G, a cyclic hexapeptide with antifungal and antitumor activity. The dehydrotryptophan amino acid was synthesized …
Number of citations: 2 search.proquest.com
RA Houghten, CT Dooley, JR Appel - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Highly active fluorescent compounds having kappa opioid activity were identified following the screening in a kappa-specific radioligand binding assay of a positional scanning …
Number of citations: 33 www.sciencedirect.com
R Mitra, KN Ganesh - The Journal of organic chemistry, 2012 - ACS Publications
Inherently chiral, cationic am-PNAs having pendant aminomethylene groups at α(R/S) or γ(S) sites on PNA backbone have been synthesized. The modified PNAs are shown to stabilize …
Number of citations: 68 pubs.acs.org

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